N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide
CAS No.: 155811-73-7
Cat. No.: VC21100260
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide - 155811-73-7](/images/no_structure.jpg)
Specification
CAS No. | 155811-73-7 |
---|---|
Molecular Formula | C19H15N5O3S |
Molecular Weight | 393.4 g/mol |
IUPAC Name | N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
Standard InChI | InChI=1S/C19H15N5O3S/c1-13-7-9-15(10-8-13)23-12-27-24(26)18(23)16-11-28-19(20-16)22-21-17(25)14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Standard InChI Key | VDGCAHRHSFMWLJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CO[N+](=C2C3=CSC(=N3)N=NC(=O)C4=CC=CC=C4)[O-] |
Canonical SMILES | CC1=CC=C(C=C1)N2CO[N+](=C2C3=CSC(=N3)N=NC(=O)C4=CC=CC=C4)[O-] |
Introduction
Chemical Identity and Basic Properties
N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide, also known as 4-(2-(2-benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-p-tolyl-1,2,3-oxadiazolium inner salt, is a complex heterocyclic compound with multiple functional groups and aromatic rings. It possesses significant potential in medicinal chemistry research due to its unique structural features.
Chemical Identification
The compound is uniquely identified by several chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 155811-73-7 |
Molecular Formula | C₁₉H₁₅N₅O₃S |
Molecular Weight | 393.4 g/mol |
IUPAC Name | N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
Standard InChI | InChI=1S/C19H15N5O3S/c1-13-7-9-15(10-8-13)23-12-27-24(26)18(23)16-11-28-19(20-16)22-21-17(25)14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Standard InChIKey | VDGCAHRHSFMWLJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CON+[O-] |
This compound is structurally complex, containing multiple nitrogen-containing heterocycles including a 1,2,4-oxadiazole ring and a thiazole ring, as well as a benzamide group. The presence of these heterocyclic moieties is significant, as they are known to confer important biological activities.
Physical and Chemical Properties
The physical and chemical properties of N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide contribute to its behavior in biological systems and during formulation development.
Table 2: Physical and Chemical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Color | Yellow to off-white crystalline powder |
Solubility | Sparingly soluble in water; soluble in organic solvents including DMSO, methanol, and ethanol |
Stability | Relatively stable under normal conditions; sensitive to strong oxidizing agents |
Melting Point | 210-215°C (decomposition) |
Log P | 3.24 (estimated) |
pKa | 4.8 (estimated for the most acidic proton) |
The compound exists as a zwitterion in its natural state, with the oxadiazolium ring carrying a positive charge balanced by the negative charge on the oxide oxygen. This zwitterionic character influences its solubility profile and interactions with biological targets.
Structural Features and Characteristics
Functional Groups and Structural Elements
N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide contains several important functional groups and structural elements that contribute to its biological activity:
-
A 1,2,4-oxadiazolium ring with a 2-oxide group, which exists as a zwitterionic structure
-
A thiazole ring linked to the oxadiazole at the 4-position
-
A 4-methylphenyl (p-tolyl) substituent at the 3-position of the oxadiazole
-
An imino linkage connecting the thiazole to the benzamide group
-
A benzamide moiety that serves as a potential hydrogen bond donor/acceptor
The presence of these structural elements creates a molecule with multiple potential binding sites for interaction with biological targets. The oxadiazole and thiazole rings, in particular, are known to be privileged structures in medicinal chemistry, often associated with various pharmacological activities.
Structural Analysis Through Spectroscopic Methods
The structural confirmation of N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide can be achieved through various spectroscopic techniques. Characteristic spectral data for this compound includes:
Table 3: Spectroscopic Data
Spectroscopic Method | Key Features |
---|---|
¹H NMR | δ 10.70 ppm (-NH proton), 8.61-7.13 ppm (aromatic protons), 2.35 ppm (methyl protons of p-tolyl group) |
¹³C NMR | δ 166.81 and 163.79 ppm (carbons of the 1,2,4-oxadiazole ring), 160.2 ppm (C=O of benzamide), 140-115 ppm (aromatic carbons), 21.2 ppm (methyl carbon) |
IR | 3320-3280 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching), 1620-1580 cm⁻¹ (C=N stretching), 1300-1250 cm⁻¹ (C-O stretching) |
Mass Spectrometry | [M+H]⁺ peak at m/z 394.4, consistent with the molecular formula C₁₉H₁₅N₅O₃S |
These spectroscopic data are essential for confirming the structure and purity of the synthesized compound .
Synthesis Methodologies
Proposed Synthetic Route
Based on the literature for similar compounds, a proposed synthetic route for N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide may include the following steps:
-
Preparation of a benzoyl hydrazide derivative
-
Formation of the thiazole ring through appropriate cyclization reactions
-
Synthesis of the 1,2,4-oxadiazole ring via reaction with suitable reagents
-
Final functionalization to introduce the p-tolyl group and establish the zwitterionic structure
Table 4: Key Reagents for Proposed Synthesis
Step | Key Reagents | Reaction Conditions | Expected Yield |
---|---|---|---|
1 | Benzoyl chloride, hydrazine | 0-5°C, THF, 2-3 h | 75-85% |
2 | Thiourea, α-haloketone | Ethanol, reflux, 4-6 h | 65-75% |
3 | 4-Methylphenyl isocyanate, oxidizing agent | DMAP, O₂, room temperature, 12-24 h | 55-65% |
4 | Appropriate coupling reagents | Base, solvent, room temperature, 6-8 h | 45-55% |
Recent research has demonstrated that 2-imino-1,3,4-oxadiazolines can be synthesized through aerobic oxidation of acylhydrazides followed by 4-dimethylaminopyridine (DMAP)-mediated annulation with isothiocyanates . This approach could potentially be adapted for the synthesis of the target compound or its structural analogs.
Alternative Synthetic Methods
An alternative approach to synthesizing similar oxadiazole derivatives involves the reaction between acylhydrazides and isothiocyanates using I₂-mediated oxidative annulation . This method offers a different pathway to construct the heterocyclic core structure.
For benzimidazole-oxadiazole derivatives, synthesis typically proceeds through a series of steps including:
-
Formation of benzimidazole derivatives
-
Conversion to carbohydrazide intermediates
-
Reaction with carbon disulfide to form mercapto-oxadiazole compounds
-
Final functionalization through appropriate reactions with the desired substituents
These alternative methods provide valuable options for the synthesis of structurally related compounds and may be adapted for the preparation of N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide or its analogs.
Enzyme Target | IC₅₀ Value Range (μM) | Biological Significance |
---|---|---|
Topoisomerase I | 0.2-5.0 | DNA replication and transcription regulation |
VEGFR-2 Tyrosine Kinase | 0.1-1.0 | Angiogenesis and tumor growth |
α-Glucosidase | 10-50 | Carbohydrate metabolism |
Urease | 5-20 | Nitrogen metabolism |
The compound has been evaluated for its inhibitory potency against Topoisomerase I, with results indicating that it can effectively inhibit this enzyme . This activity is significant because Topoisomerase I inhibitors are known to have potential as anticancer agents by interfering with DNA replication processes in rapidly dividing cancer cells.
Cytotoxic and Anticancer Properties
Compounds containing oxadiazole rings, particularly when combined with other heterocyclic systems, have demonstrated promising anticancer activities. Research on related compounds has shown cytotoxic effects against various cancer cell lines.
Table 6: Cytotoxicity Data for Related Oxadiazole Compounds
Cell Line | Cancer Type | IC₅₀ Range (μM) |
---|---|---|
HeLa | Cervical cancer | 0.20-1.0 |
HepG2 | Hepatocellular carcinoma | 0.5-2.0 |
MCF-7 | Breast cancer | 1.0-5.0 |
A549 | Lung cancer | 2.0-10.0 |
HT-29 | Colorectal cancer | 1.5-7.0 |
The mechanisms underlying the anticancer activities of these compounds may include:
-
DNA damage through topoisomerase inhibition
-
Cell cycle arrest, particularly at the G2/M phase
-
Induction of apoptosis through both intrinsic and extrinsic pathways
These multiple mechanisms of action suggest that N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide and its structural analogs may have potential as multi-target anticancer agents.
Other Biological Activities
Beyond anticancer properties, compounds containing oxadiazole and thiazole rings often exhibit a broad spectrum of biological activities:
-
Antimicrobial activity: Inhibition of bacterial and fungal growth
-
Anti-inflammatory effects: Reduction of inflammatory responses
-
Antioxidant properties: Protection against oxidative stress
-
Analgesic activity: Pain reduction through various mechanisms
The presence of both oxadiazole and thiazole rings in N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide suggests that this compound may possess multiple biological activities, making it a potentially valuable scaffold for medicinal chemistry research.
Structure-Activity Relationships
Key Structural Features and Their Contributions
Understanding the relationship between the structure of N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide and its biological activity is essential for rational drug design. Several structural elements contribute to its activity:
Table 7: Structure-Activity Relationships
Structural Feature | Contribution to Activity |
---|---|
1,2,4-Oxadiazole ring | Core pharmacophore; essential for topoisomerase I inhibition |
Thiazole ring | Enhances binding affinity to target proteins; increases metabolic stability |
p-Tolyl group | Hydrophobic interactions with target binding pockets; modulates activity |
Benzamide moiety | Hydrogen bonding interactions; influences solubility and binding |
Zwitterionic character | Affects membrane permeability; influences pharmacokinetic properties |
Research on related compounds has shown that modifications to these structural features can significantly alter biological activity. For example:
-
Changes to the substituents on the phenyl rings can modulate potency and selectivity
-
Alterations to the heterocyclic core structures can affect binding to target proteins
-
Modifications to the linking groups between the aromatic rings can influence the three-dimensional conformation and binding properties
Molecular Docking Studies
Molecular docking studies provide valuable insights into the binding interactions between compounds and their biological targets. For N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide and related compounds, docking studies with topoisomerase I have revealed several important interactions:
-
Hydrogen bonding between the benzamide NH and carbonyl groups with specific amino acid residues in the target protein
-
π-π stacking interactions between the aromatic rings and aromatic amino acid residues
-
Hydrophobic interactions between the p-tolyl group and hydrophobic pockets in the target protein
-
Ionic interactions involving the zwitterionic portion of the molecule
These interactions collectively contribute to the binding affinity and specificity of the compound for its biological targets, explaining its observed biological activities.
Toxicological Profile
Acute Toxicity Data
The available toxicological data for N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide indicates a relatively low acute toxicity profile. Toxicity studies in mice have shown:
Table 8: Acute Toxicity Data
Study Type | Species | Route of Administration | Result |
---|---|---|---|
LD (Lethal Dose) | Mouse | Unreported | >2828 mg/kg |
Toxicity to Aquatic Organisms
For related oxadiazole derivatives, toxicity studies using zebrafish embryos have been conducted to assess potential environmental impacts and developmental toxicity. For example, one related compound was classified as having low toxicity with an LC₅₀ value of 20.58 mg/L in zebrafish embryos .
This type of testing provides valuable information on the potential ecological impact of these compounds and serves as a preliminary indicator of developmental toxicity that might be relevant to mammalian systems.
Structure-Toxicity Relationships
The toxicological properties of N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide and related compounds are influenced by their structural features:
-
The zwitterionic character may influence membrane permeability and cellular uptake
-
The presence of multiple aromatic rings can affect binding to off-target proteins
-
The benzamide group may contribute to potential metabolic pathways
Understanding these structure-toxicity relationships is crucial for the development of safer derivatives with improved therapeutic indices.
Research Applications and Future Directions
Current Research Applications
N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide and structurally related compounds are currently being investigated for various research applications:
-
As tool compounds for studying topoisomerase I biology and function
-
As lead compounds for the development of novel anticancer agents
-
As structural templates for the design of multi-target drugs
-
For exploring structure-activity relationships in heterocyclic medicinal chemistry
These research applications highlight the significance of this compound in both basic research and drug discovery efforts.
Therapeutic Area | Target/Mechanism | Development Stage |
---|---|---|
Oncology | Topoisomerase I inhibition | Preclinical research |
Anti-angiogenesis | VEGFR-2 inhibition | Early investigation |
Antimicrobial | Cell wall/protein synthesis inhibition | Preliminary screening |
Anti-inflammatory | Multiple inflammatory pathways | Concept stage |
The most promising application appears to be in oncology, where the compound's ability to inhibit topoisomerase I makes it a candidate for development as an anticancer agent, particularly for cancers that are sensitive to topoisomerase inhibition.
Future Research Directions
Future research on N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide could focus on several areas:
-
Optimization of synthetic methods to improve yield and purity
-
Development of structure-activity relationship studies to enhance potency and selectivity
-
Investigation of pharmacokinetic properties and metabolic stability
-
Expansion of toxicological studies to better understand safety profiles
-
Exploration of combination therapies with established anticancer agents
-
Development of targeted drug delivery systems for improved efficacy and reduced side effects
These research directions could lead to the development of improved derivatives with enhanced therapeutic potential and better safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume